A Technical Guide to 2-iodo-1H-indole: Properties, Synthesis, and Applications
A Technical Guide to 2-iodo-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-iodo-1H-indole, a key heterocyclic intermediate in organic synthesis and drug discovery. This document details its chemical identity, physical properties, and provides illustrative experimental protocols for its application in common cross-coupling reactions.
Core Compound Information
IUPAC Name: 2-iodo-1H-indole[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [2][3] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Predicted to have reduced aqueous solubility and enhanced lipid membrane permeability compared to smaller indole derivatives.[2] |
Spectroscopic Data
Synthesis of 2-iodo-1H-indole
An efficient synthesis of 2-iodoindole has been reported in the literature.[6] While the specific details of various synthetic routes can differ, a common approach involves the direct iodination of the indole scaffold.
Experimental Protocols: Cross-Coupling Reactions
2-iodo-1H-indole is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for reactions such as the Sonogashira and Suzuki-Miyaura couplings.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]
General Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-iodo-1H-indole (1 equivalent), a terminal alkyne (1.05-1.2 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and a copper(I) co-catalyst like CuI (e.g., 2 mol%).
-
Solvent and Base: Add a suitable solvent, often an amine base like triethylamine (Et₃N) which also serves as the base, or a mixture of a polar solvent like DMF or acetonitrile with an amine base.[9]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent, washed with water or brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[10]
General Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 2-iodo-1H-indole (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, typically 2-3 equivalents).
-
Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh₃)₄ or a more modern pre-catalyst (e.g., 2-5 mol%), and a degassed solvent system, commonly a mixture of an organic solvent like dioxane or THF and water.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction Conditions: Heat the reaction mixture, typically to 80-110 °C, with vigorous stirring for the required duration (often monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions, representing key experimental workflows for the application of 2-iodo-1H-indole.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance and Applications in Drug Development
The indole nucleus is a prominent scaffold in a multitude of natural products and synthetic molecules with significant biological activity.[11] Indole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[12][13] Consequently, the indole ring system is a crucial structural motif in modern drug discovery.[11]
2-iodo-1H-indole serves as a versatile intermediate for the synthesis of more complex, substituted indole derivatives. Through reactions like the Sonogashira and Suzuki-Miyaura couplings, researchers can introduce a variety of functional groups at the 2-position of the indole ring, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. While specific biological data for 2-iodo-1H-indole itself is not extensively reported in the public domain, its utility in constructing libraries of potential drug candidates is of high value to the medicinal chemistry community. The ability to readily functionalize the indole core via its iodinated derivative makes it a key tool in the search for new and improved pharmaceuticals.
References
- 1. 2-Iodo-1H-indole | 26340-49-8 [sigmaaldrich.com]
- 2. 2-iodo-1H-indole | 26340-49-8 | Benchchem [benchchem.com]
- 3. 2-Iodo-1H-indole - CAS:26340-49-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. researchgate.net [researchgate.net]
